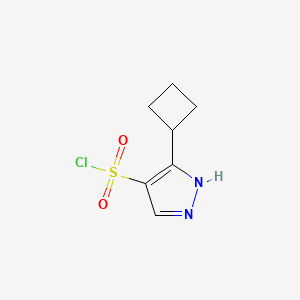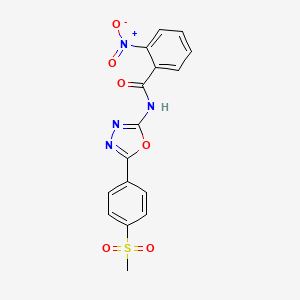![molecular formula C21H20N2O3S B2659116 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941893-53-4](/img/structure/B2659116.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. It has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and infectious diseases.
Scientific Research Applications
Binding Studies and Protein Interactions
Naphthalenesulfonamide derivatives have been utilized as fluorescent probes to study the binding properties of molecules to proteins. For instance, a study utilized a fluorescent probe derived from a naphthalenesulfonamide compound to indirectly measure the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This method provides a simple, sensitive, and rapid determination of binding mechanisms, suggesting that the binding could be of a hydrophobic nature, with the aromatic ring playing a primary role (Jun et al., 1971).
Materials for Fuel Cells
Sulfonated naphthalene dianhydride-based polyimide copolymers were studied for their potential in fuel cell applications. These materials demonstrated good mechanical strength, water stability, and proton conductivity, which are critical properties for their application in proton-exchange-membrane fuel cells (Einsla et al., 2005).
Environmental Sensing and Remediation
Naphthalene-sulfonamide derivatives have been used in the development of sensors for environmental monitoring. For example, a lead (II) solid-contact potentiometric sensor based on a naphthalene-sulfonamide derivative demonstrated high sensitivity and selectivity, showing promise for the detection of lead in environmental and medicinal samples (Kamal et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Research into the enzyme inhibition activity of various sulfonamides derived from naphthalene has shown potential for the development of anti-inflammatory and anti-diabetic drugs. These compounds were evaluated for their ability to inhibit lipoxygenase and α-glucosidase, enzymes involved in inflammatory and diabetic pathways, respectively (Abbasi et al., 2015).
properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21-10-3-4-13-23(21)19-9-5-8-18(15-19)22-27(25,26)20-12-11-16-6-1-2-7-17(16)14-20/h1-2,5-9,11-12,14-15,22H,3-4,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAIPTQGKRAVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)


![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)


![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)



